

solubility of 4-Chloro-2-methoxy-N-methylaniline in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methoxy-N-methylaniline

Cat. No.: B1328584

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Chloro-2-methoxy-N-methylaniline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Chloro-2-methoxy-N-methylaniline**, a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals.^[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on the physicochemical properties of the compound and data from structurally similar molecules. Additionally, a detailed, standardized experimental protocol for determining solubility is provided.

Physicochemical Properties

A summary of the known physical and chemical properties of **4-Chloro-2-methoxy-N-methylaniline** is presented in the table below. These properties are crucial for understanding its expected behavior in various solvent systems.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ ClNO	[1] [2]
Molecular Weight	171.62 g/mol	[2]
CAS Number	35122-79-3	[1] [2]
Boiling Point	260.7°C at 760 mmHg	[1]
Density	1.184 g/cm ³	[1]
Predicted LogP	2.3903	[2]
Predicted pKa	4.11 ± 0.12	[1]

Solubility Profile

Currently, specific quantitative solubility data for **4-Chloro-2-methoxy-N-methylaniline** in various organic solvents is not readily available in published literature. However, based on its molecular structure and the properties of analogous compounds, a qualitative assessment of its expected solubility can be made.

The presence of a non-polar aromatic ring, a chloro group, and a methyl group suggests that **4-Chloro-2-methoxy-N-methylaniline** is a relatively hydrophobic molecule. This is supported by its predicted LogP value of 2.3903, which indicates a preference for lipophilic environments over aqueous ones.[\[2\]](#)

Structurally similar compounds, such as 4-chloro-2-methylaniline, are known to be soluble in organic solvents like ethanol and acetone, while exhibiting limited solubility in water.[\[3\]](#) It is also reported to be slightly soluble in chloroform and methanol. Therefore, it is highly probable that **4-Chloro-2-methoxy-N-methylaniline** will exhibit good solubility in a range of common organic solvents, including:

- Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate
- Polar Protic Solvents: Ethanol, Methanol, Isopropanol
- Nonpolar/Slightly Polar Solvents: Dichloromethane, Chloroform, Toluene

Its solubility in nonpolar solvents like hexanes is expected to be lower due to the presence of the polar methoxy and amine functional groups. As with most solutes, the solubility of **4-Chloro-2-methoxy-N-methylaniline** in organic solvents is expected to increase with temperature.

Experimental Protocol for Solubility Determination

The following is a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound like **4-Chloro-2-methoxy-N-methylaniline** in an organic solvent.

1. Materials and Equipment:

- **4-Chloro-2-methoxy-N-methylaniline** (solid)
- Selected organic solvent(s)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps
- Constant temperature bath or shaker with temperature control
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- Pipettes
- Drying oven

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **4-Chloro-2-methoxy-N-methylaniline** to a vial containing a known volume of the selected organic solvent.

- Place a magnetic stir bar in the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
- Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Sample Withdrawal and Filtration:
 - Allow the undissolved solid to settle by stopping the stirring and letting the vial stand in the constant temperature bath for at least 2 hours.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:
 - Record the exact volume of the filtered saturated solution.
 - Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.
 - Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.
 - Weigh the flask containing the dried solute on an analytical balance.

3. Calculation of Solubility:

- Calculate the mass of the dissolved **4-Chloro-2-methoxy-N-methylaniline** by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.

- The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility of 4-Chloro-2-methoxy-N-methylaniline in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328584#solubility-of-4-chloro-2-methoxy-n-methylaniline-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com